3-Methyl-2H-triazol-4-one;hydrochloride
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Overview
Description
“3-Methyl-2H-triazol-4-one;hydrochloride”, also known as MET, is a white crystalline powder. It belongs to the class of triazole compounds which contain two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A novel, metal-free process for the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C3H6ClN3O and its molecular weight is 135.55. Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .Chemical Reactions Analysis
Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A Cu-catalyzed annulation reaction of azirines and aryldiazonium salts provides fully substituted N2 -aryl-1,2,3-triazoles .Physical and Chemical Properties Analysis
“this compound” is a white crystalline powder. More specific physical and chemical properties are not available in the current literature.Scientific Research Applications
Corrosion Inhibition
Triazole derivatives, including those structurally related to 3-Methyl-2H-triazol-4-one hydrochloride, have been extensively studied for their corrosion inhibitive properties. For instance, the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid solutions has demonstrated significant protection against corrosion. The efficiency of these inhibitors, such as 4-MTHT, has been highlighted by their high inhibition rates, which can reach up to 99.6% under certain conditions. This effectiveness is attributed to the specific interactions between the triazole molecules and the metal surface, which follow the Langmuir adsorption isotherm model (Bentiss et al., 2007; Lagrenée et al., 2002).
Pharmacological Research
In the realm of pharmacology, certain triazole derivatives, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, have shown promise as orally active, water-soluble neurokinin-1 receptor antagonists. These compounds have demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing the potential for therapeutic applications (Harrison et al., 2001).
Materials Chemistry and Supramolecular Interactions
Research into 1,2,3-triazoles has expanded significantly due to their diverse supramolecular interactions, which have opened avenues for applications in materials chemistry, including ion exchange and catalysis. The nitrogen-rich triazole moiety facilitates complexation through various modes, including hydrogen and halogen bonding, and coordination to metals. This versatility has been utilized in designing materials for ion recognition, catalysis, and more, highlighting the broad utility of triazole derivatives in advancing materials science (Schulze & Schubert, 2014).
Environmental Applications
The anion exchange properties of silver-triazolato frameworks have been explored for environmental applications, such as the removal of hazardous materials from water. For example, a silver-triazolato framework has demonstrated efficient and reversible adsorption of HCrO4- from Cr(VI)-containing aqueous solutions, suggesting its potential as a recyclable material for environmental cleanup (Li‐Li Li et al., 2017).
Mechanism of Action
The anticancer activity of triazole compounds is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes . In addition, some triazole derivatives have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
In terms of pharmacokinetics, triazoles are known to bind readily in the biological system with a variety of enzymes and receptors, which contributes to their versatile biological activities . .
Future Directions
Triazole compounds have gained much attention in the scientific community due to their vast applications in various fields of research and industry . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Therefore, future research may focus on the synthesis and study of their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues .
Properties
IUPAC Name |
3-methyl-2H-triazol-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.ClH/c1-6-3(7)2-4-5-6;/h2,5H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCBTQJDICKGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137268-31-6 |
Source
|
Record name | 1-methyl-1H-1,2,3-triazol-5-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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